N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide, often referred to as Compound X , belongs to the class of sulfonamides. Sulfonamides are organic compounds containing a sulfonamide functional group (–SO₂NH₂). Compound X features a unique combination of aromatic rings, halogen substitution, and a hydrazinecarbonyl moiety, making it an interesting subject for study.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps
Hydrazinecarbonyl Derivative Formation:
Aryl Halide Substitution:
Industrial Production: Industrial-scale production of Compound X typically involves optimized synthetic routes, purification steps, and quality control. specific details regarding large-scale manufacturing remain proprietary.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfonyl radicals.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Hydrazone Formation: The hydrazinecarbonyl moiety can react with aldehydes or ketones to form hydrazones.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Hydrazone Formation: Aldehydes or ketones react with hydrazine derivatives.
- Oxidation: Sulfonyl radicals or sulfonamides.
- Reduction: Reduced sulfonamide derivatives.
- Substitution: Various aryl-substituted products.
- Hydrazone Formation: Hydrazones with aldehydes or ketones.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study enzyme inhibition or receptor binding.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its hydrazinecarbonyl moiety and chloro substitution. Similar compounds include other sulfonamides, but none share this precise combination of features.
: Reference 1 (if available) : Reference 2 (if available)
Properties
Molecular Formula |
C26H28ClN3O7S |
---|---|
Molecular Weight |
562.0 g/mol |
IUPAC Name |
2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28ClN3O7S/c1-5-37-20-9-6-18(7-10-20)16-28-29-26(31)17-30(22-14-19(27)8-12-23(22)34-2)38(32,33)21-11-13-24(35-3)25(15-21)36-4/h6-16H,5,17H2,1-4H3,(H,29,31)/b28-16+ |
InChI Key |
WODFSJHYDZFYGU-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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